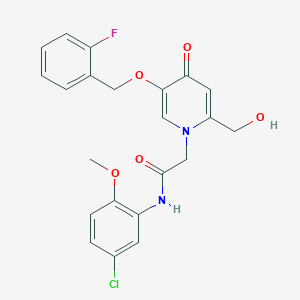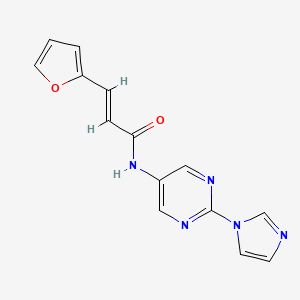
(E)-N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-3-(furan-2-yl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-3-(furan-2-yl)acrylamide, also known as IMPYFA, is a chemical compound that has gained significant attention in the field of medicinal chemistry. It is a potent inhibitor of various enzymes and has been shown to exhibit promising results in the treatment of various diseases.
Wissenschaftliche Forschungsanwendungen
Phosphoramidates as Steering Elements
Selective N-phosphorylation of aminoimidazoles, including compounds structurally related to "(E)-N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-3-(furan-2-yl)acrylamide," has been reported to control isomeric selectivity in the condensation with β-ethoxy acrylamides to furnish imidazo[1,2-a]pyrimidines. This method provides a way to selectively synthesize different isomers of (benzo)imidazo[1,2-a]pyrimidine products, which could have applications in developing specific molecular probes or therapeutic agents due to their selective interaction with biological targets (White et al., 2019).
Antiprotozoal Agents
Compounds structurally similar to "(E)-N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-3-(furan-2-yl)acrylamide" have been synthesized and evaluated for antiprotozoal activity. For instance, novel dicationic imidazo[1,2-a]pyridines demonstrated strong DNA affinities and showed significant in vitro and in vivo activity against Trypanosoma and Plasmodium species, suggesting potential applications in the development of new treatments for protozoal infections (Ismail et al., 2004).
Eigenschaften
IUPAC Name |
(E)-3-(furan-2-yl)-N-(2-imidazol-1-ylpyrimidin-5-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N5O2/c20-13(4-3-12-2-1-7-21-12)18-11-8-16-14(17-9-11)19-6-5-15-10-19/h1-10H,(H,18,20)/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLLLIFUPFLWRJL-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=CC(=O)NC2=CN=C(N=C2)N3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C/C(=O)NC2=CN=C(N=C2)N3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-3-(furan-2-yl)acrylamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 5-azaspiro[3.4]octane-2-carboxylate](/img/structure/B2742455.png)
![6-Tert-butyl-2-[1-(2,4-difluorobenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2742456.png)
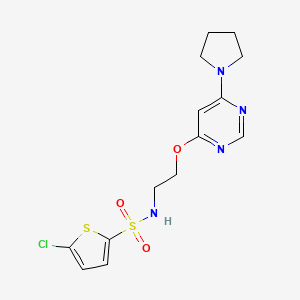
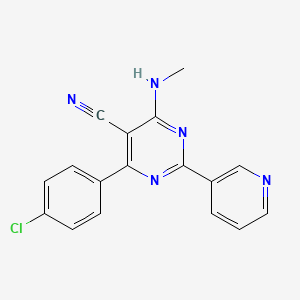
![methyl 1-[4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]benzoyl]piperidine-4-carboxylate](/img/structure/B2742460.png)
![4-Bromo-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]thiophene-2-carboxamide](/img/structure/B2742461.png)
![N-[cyano(cyclohexyl)methyl]-3-[5,7-dimethyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]propanamide](/img/structure/B2742462.png)
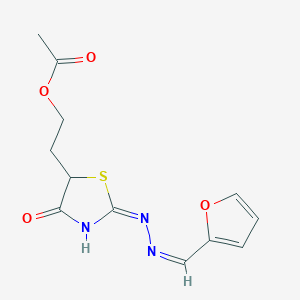
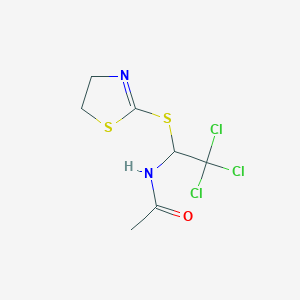
![[2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]-2-oxoethyl] 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate](/img/structure/B2742466.png)
![(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)(5-chloro-2-methoxyphenyl)methanone](/img/structure/B2742469.png)
![Methyl 4-[[2-(3,5-dimethoxybenzoyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate](/img/structure/B2742470.png)
![1-[4-(6-Chloropyridin-2-yl)piperazin-1-yl]-2-(2-phenyl-2-adamantyl)ethanone](/img/structure/B2742471.png)
